molecular formula C10H13NO4S B6614828 4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid CAS No. 292068-69-0

4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid

Cat. No. B6614828
CAS RN: 292068-69-0
M. Wt: 243.28 g/mol
InChI Key: NFVNSZPAUPQPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid (TBCAT) is a molecule of particular interest due to its unique structure and potential applications. It is a thiophene-based carboxylic acid with a tert-butoxycarbonylamino group, which makes it a useful building block for organic synthesis. Recent research has revealed its potential applications in drug delivery, biodegradable polymers, and other areas of scientific research.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid is still being studied, but there is evidence to suggest that it is able to interact with a variety of receptors and enzymes. It is believed to interact with the receptor tyrosine kinases (RTKs) and the enzyme phosphatidylinositol-3 kinase (PI3K). Additionally, it is believed to interact with the enzyme cyclooxygenase-2 (COX-2) and the enzyme glutathione S-transferase (GST). These interactions are believed to be important for its potential applications in drug delivery and biodegradable polymers production.
Biochemical and Physiological Effects
4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been shown to reduce oxidative stress in cells and protect against DNA damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid in laboratory experiments is its ability to interact with a variety of receptors and enzymes. This makes it a useful tool for studying the effects of various drugs and biodegradable polymers. Additionally, it is a relatively inexpensive and easy to synthesize molecule, making it a cost-effective option for laboratory experiments.
However, there are some limitations to using 4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid in laboratory experiments. It is a relatively new molecule, so there is still a lot of research that needs to be done to understand its full potential. Additionally, its mechanism of action is still being studied, so it is not yet clear how it interacts with various receptors and enzymes.

Future Directions

There are a variety of potential future directions for research on 4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid. One potential direction is to further investigate its mechanism of action, as this will help to understand how it interacts with various receptors and enzymes. Additionally, further research could be conducted on its potential applications in drug delivery and biodegradable polymers. Furthermore, research could be conducted to investigate its potential to be used as a building block for organic synthesis. Finally, further research could be conducted to investigate its potential to be used in the treatment of various diseases.

Synthesis Methods

4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid can be synthesized using a variety of methods, including the Mitsunobu reaction, the Biginelli reaction, and the Mannich reaction. The Mitsunobu reaction is one of the most commonly used methods, as it is a highly efficient and cost-effective approach. The Biginelli reaction is a three-component reaction that can be used to synthesize 4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid from aldehydes, urea, and ethyl acetoacetate. The Mannich reaction is a nucleophilic addition of a secondary amine to an aldehyde or ketone, followed by condensation with a primary amine. All of these methods can be used to synthesize 4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid in a laboratory setting.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid has a wide range of potential applications in scientific research, including drug delivery, biodegradable polymers, and other areas. It has been studied for its potential to be used as a drug delivery vehicle for the treatment of cancer and other diseases. Additionally, it has been studied for its potential to be used as a biodegradable polymer for the production of various materials. Furthermore, its unique structure and properties make it a useful building block for organic synthesis.

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-7(8(12)13)16-5-6/h4-5H,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVNSZPAUPQPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid

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